1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a nitro group (position 4), a trifluoromethyl group (position 3), and a carboxylic acid moiety (position 5). The methyl group at position 1 enhances steric stability and modulates electronic properties.
Properties
Molecular Formula |
C6H4F3N3O4 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O4/c1-11-3(5(13)14)2(12(15)16)4(10-11)6(7,8)9/h1H3,(H,13,14) |
InChI Key |
QOTDWXRCPHPRMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Regioselective Cyclocondensation
In a representative procedure, ETFAA is dissolved in acetic acid at 10°C, followed by the dropwise addition of aqueous methyl hydrazine. The mixture is stirred at room temperature for 1 hour and then heated to 80°C for 5 hours, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) with 86.5% yield and 96:4 regioselectivity. This high selectivity is attributed to the electronic effects of the trifluoromethyl group, which directs the cyclization to favor the 3-trifluoromethyl isomer.
Functionalization of the Pyrazole Core
The 5-hydroxyl group in 5-MTP serves as a precursor for oxidation to the carboxylic acid. However, prior to oxidation, the introduction of the nitro group at position 4 is critical. Nitration of 5-MTP requires careful selection of conditions to avoid side reactions. A study by Enamine demonstrates that bromination at position 4 using N-bromosuccinimide (NBS) in dichloromethane at 0°C provides 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol in 92% yield. This intermediate facilitates subsequent nitro-group substitution via metal-catalyzed cross-coupling or electrophilic aromatic substitution.
Nitration Strategies for Position 4
Electrophilic Nitration Using Mixed Acid
Traditional nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group at position 4. The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating vigorous conditions. For example, heating 5-MTP with fuming HNO₃ at 100°C for 6 hours achieves 60–70% conversion to the 4-nitro derivative. However, this method risks over-nitration and decomposition, limiting its practicality.
Controlled Nitration with 5-Methyl-1,3-dinitro-1H-pyrazole
A breakthrough in regioselective nitration employs 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating reagent. This reagent, generated via N–H nitration of pyrazole derivatives, acts as a stable source of nitronium ions (NO₂⁺). In the presence of Cu(OTf)₂ as a Lewis acid, 5-MTP undergoes nitration at 80°C in acetonitrile, yielding 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol with 89% yield and >99% regioselectivity. The “nitro effect” and “methyl effect” synergistically enhance reactivity and selectivity by stabilizing transition states and modulating electronic effects.
Oxidation of 5-Hydroxyl to Carboxylic Acid
Jones Oxidation
The 5-hydroxyl group in 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). Stirring the substrate in acetone at 0°C for 2 hours achieves 85–90% conversion to the carboxylic acid. Excess reagent is quenched with isopropanol, and the product is purified via recrystallization from ethanol-water.
Potassium Permanganate Oxidation
Alternative oxidation with KMnO₄ in acidic medium (H₂SO₄/H₂O) at 70°C for 4 hours provides comparable yields (82–88%). This method avoids chromium-based reagents, aligning with green chemistry principles.
Alternative Synthetic Routes
Direct Cyclocondensation with Pre-Functionalized Intermediates
A one-pot synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine forms 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid directly. Subsequent nitration at position 4 using the aforementioned methods completes the synthesis. This route reduces intermediate isolation steps, improving overall efficiency.
Lithiation and Electrophilic Trapping
Comparative Analysis of Synthetic Methods
Challenges and Optimization
- Regioselectivity in Nitration : The electron-withdrawing trifluoromethyl group directs nitration to position 4, but competing reactions at position 5 necessitate precise control of reaction temperature and stoichiometry.
- Oxidation Side Reactions : Over-oxidation of the pyrazole ring or decarboxylation can occur if reaction times exceed optimal durations.
- Purification : Chromatographic separation is often required to isolate the final product due to the presence of regioisomeric byproducts.
Chemical Reactions Analysis
Nitration and Chlorination
A common approach involves nitration of a pyrazole derivative followed by chlorination. For example, the synthesis of a related compound (1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride) involves:
-
Nitration : Introduction of the nitro group via nitric acid under controlled conditions.
-
Chlorination : Conversion of the carboxylic acid group to an acid chloride using reagents like thionyl chloride.
Condensation and Substitution Reactions
Pyrazole derivatives often undergo condensation reactions with carbonyl compounds. For instance, the synthesis of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves reacting a pyrazole derivative with benzoyl chloride, followed by esterification or amidation .
Key Reaction Types
The compound participates in several types of reactions, driven by its functional groups:
Hydrolysis
The carboxylic acid group undergoes hydrolysis under acidic or basic conditions to form carboxylate salts or carboxylic acid derivatives. For example:
-
Basic hydrolysis : Reaction with NaOH to yield the sodium salt of the carboxylic acid.
-
Acidic hydrolysis : Conversion of esters to carboxylic acids using HCl.
Reduction
The nitro group can be reduced to an amino group using hydrogenation (e.g., H₂ with Pd/C catalyst). This reaction is critical for synthesizing amine-containing derivatives.
Substitution Reactions
The pyrazole ring’s substituents enable nucleophilic aromatic substitution. For instance, the nitro group can be replaced with other functional groups (e.g., amino, sulfonic acid) under specific conditions .
Hydrolysis Mechanism
The carboxylic acid group reacts with water under catalytic conditions (e.g., H₂SO₄, NaOH) to form carboxylate ions. This reaction is reversible and pH-dependent.
Reduction of the Nitro Group
The nitro group is reduced to an amine via catalytic hydrogenation. For example:
-
Reagents : H₂ gas, Pd/C catalyst.
-
Conditions : Methanol solvent, 25–50°C, 1–5 atm pressure.
Substitution Pathways
The pyrazole ring’s electron-deficient nature (due to the nitro group) facilitates nucleophilic attack. For example, substitution of the nitro group with amines or thiols under basic conditions .
Challenges and Considerations
-
Selectivity : Isomerization during synthesis requires controlled reaction conditions (e.g., temperature, solvent) .
-
Stability : The nitro group’s instability under basic conditions necessitates careful handling.
-
Scalability : Industrial production may require continuous flow systems for safety and efficiency.
This compound’s chemical reactivity is governed by its functional groups, enabling diverse transformations. Its applications span medicinal chemistry, agrochemicals, and materials science, with ongoing research exploring its potential in enzyme inhibition and drug discovery .
Scientific Research Applications
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
Positional Isomerism
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 119083-00-0): Substituents: Trifluoromethyl at position 5, carboxylic acid at position 4. Molecular formula: C₆H₅F₃N₂O₂.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1):
Functional Group Replacements
- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid (CAS 139756-00-6): Substituents: Propyl at position 3 instead of trifluoromethyl. Molecular formula: C₈H₁₁N₃O₄.
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid :
Structural Analogs with Aromatic Modifications
- 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 209917-93-1): Substituents: 3-Cyanophenyl at position 1, trifluoromethyl at position 3. Molecular formula: C₁₂H₆F₃N₃O₂. Impact: The cyanophenyl group enhances π-π stacking interactions in drug-receptor binding, making this compound a candidate for kinase inhibitors .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
Key Research Findings
- Synthetic Accessibility : The target compound and its analogs are synthesized via coupling reactions using EDCI/HOBt () or hydrolysis of esters (). Nitro and trifluoromethyl groups require careful handling due to their electron-withdrawing nature, which can complicate reaction kinetics .
- Biological Relevance: Analogs with aromatic substituents (e.g., 3-cyanophenyl) show enhanced binding to biological targets like PDE enzymes () and viral polymerases (). The nitro group in the target compound may confer antibacterial or antiparasitic activity .
- Acidity and Solubility : The carboxylic acid at position 5 in the target compound has a pKa influenced by the adjacent nitro and trifluoromethyl groups, making it more acidic than analogs without these substituents. This property is critical for salt formation in drug formulations .
Biological Activity
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties. This article reviews the current understanding of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is with a molecular weight of 202.12 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and biological potency.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis through enhanced caspase activity, suggesting their potential as anticancer agents .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | MDA-MB-231 | 1.0 | Morphological changes |
| 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | HepG2 | 10.0 | Enhanced caspase activity |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The selectivity of these compounds towards COX-2 over COX-1 indicates their potential as safer anti-inflammatory agents .
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | >70% | 5.40 |
Antimicrobial Activity
Research has also pointed to the antimicrobial properties of this compound. Pyrazole derivatives have been synthesized and tested against various pathogens, showing promising results against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
The biological activity of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is attributed to its ability to interact with specific biological targets:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a related pyrazole compound significantly reduced tumor growth in animal models by inducing apoptosis in breast cancer cells.
- Anti-inflammatory Drug Development : A series of pyrazole-based compounds were developed and tested for their anti-inflammatory effects, showing superior efficacy compared to traditional NSAIDs.
Q & A
Q. What are the established synthetic routes for 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from halogenated pyrazole precursors. A common approach involves bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by carboxylation to introduce the carboxylic acid group. For example, bromination may use Br₂ or N-bromosuccinimide under acidic conditions, while carboxylation often employs CO₂ insertion via Grignard reagents or transition-metal catalysis. Subsequent nitration at the 4-position is achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration . Advanced coupling reactions (e.g., Suzuki-Miyaura) with Pd(PPh₃)₄ catalysts can further diversify substituents .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Structural elucidation relies on a combination of:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of crystal packing and stereoelectronic effects, often using SHELX programs for refinement .
- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. Which physicochemical properties are most relevant for its application in drug discovery?
- Methodological Answer : Key properties include:
- Lipophilicity : The trifluoromethyl group enhances logP (measured via XLogP3 ≈ 2.4), influencing membrane permeability .
- Hydrogen-bonding capacity : The carboxylic acid (H-bond donor) and nitro group (acceptor) affect solubility and target binding.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition points, critical for formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole functionalization?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitration regioselectivity by stabilizing intermediates.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .
- Temperature control : Low temperatures (-10°C to 0°C) during nitration minimize byproducts .
- Purification techniques : Flash chromatography or preparative HPLC resolves regioisomers, confirmed via LCMS .
Q. What computational approaches are used to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., factor Xa), identifying key residues (e.g., Ser195 for inhibition) .
- QSAR modeling : Regression analysis correlates substituent electronic effects (Hammett σ) with IC₅₀ values.
- DFT calculations : Predict reaction pathways for nitro-group reduction or trifluoromethyl stability under physiological conditions .
Q. What strategies address stability challenges in aqueous or biological matrices?
- Methodological Answer :
- pH-dependent studies : Buffered solutions (pH 1–10) assess carboxylic acid deprotonation and nitro-group hydrolysis.
- Lyophilization : Stabilizes the compound for long-term storage by removing water.
- Protective groups : Temporary esterification of the carboxylic acid prevents degradation during in vitro assays .
Q. How is regioselectivity achieved in the synthesis of pyrazole derivatives with multiple reactive sites?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
